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Introduction

Opigolix (ASP-1707) is a non-peptide, orally active gonadotropin-releasing hormone (GnRH)
antagonist that was under development by Astellas Pharma.[1][2] It was investigated for the
treatment of sex hormone-dependent diseases, primarily endometriosis and rheumatoid
arthritis, and also explored for prostate cancer.[1][3] As a GnRH antagonist, Opigolix
competitively binds to and inhibits GnRH receptors in the anterior pituitary gland. This action
prevents the downstream signaling cascade that leads to the production of luteinizing hormone
(LH) and follicle-stimulating hormone (FSH), ultimately suppressing the synthesis of gonadal
hormones such as estradiol.[4][5] Despite showing promise in early trials, the development of
Opigolix was discontinued in April 2018 after reaching Phase Il clinical studies.[1] This
technical guide provides a comprehensive overview of the discovery and development history
of Opigolix, presenting available quantitative data, detailing experimental methodologies, and
visualizing key pathways and workflows.

Mechanism of Action: GhRH Receptor Antagonism

Opigolix exerts its therapeutic effect by competitively antagonizing the GnRH receptor in the
pituitary gland. This blockade disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading
to a rapid and dose-dependent reduction in the secretion of gonadotropins (LH and FSH).[5][6]
Consequently, ovarian estradiol production is suppressed, which is the therapeutic basis for its
use in estrogen-dependent conditions like endometriosis.[3][7] Unlike GnRH agonists, which

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b10799522?utm_src=pdf-interest
https://www.benchchem.com/product/b10799522?utm_src=pdf-body
https://en.wikipedia.org/wiki/Opigolix
https://www.medchemexpress.com/opigolix.html
https://en.wikipedia.org/wiki/Opigolix
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Opigolix
https://www.benchchem.com/product/b10799522?utm_src=pdf-body
https://www.giffordbioscience.com/radioligand-binding-assay/
https://www.researchgate.net/figure/Flow-chart-of-the-selection-process_fig1_26713027
https://www.benchchem.com/product/b10799522?utm_src=pdf-body
https://en.wikipedia.org/wiki/Opigolix
https://www.benchchem.com/product/b10799522?utm_src=pdf-body
https://www.benchchem.com/product/b10799522?utm_src=pdf-body
https://www.researchgate.net/figure/Flow-chart-of-the-selection-process_fig1_26713027
https://bio-protocol.org/exchange/minidetail?id=5602839&type=30
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Opigolix
https://academic.oup.com/endo/article-abstract/106/4/1154/2592782
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

cause an initial stimulatory flare-up of gonadotropin release before downregulating the
receptors, GnRH antagonists like Opigolix induce a rapid and reversible suppression of the
HPG axis.[4]

Preclinical Development

While specific preclinical study reports for Opigolix are not extensively published, the
development of a GnRH antagonist typically involves a series of in vitro and in vivo studies to
characterize its pharmacological profile.

Experimental Protocols: Preclinical Evaluation
1. GnRH Receptor Binding Assay (Radioligand Displacement Assay)

e Objective: To determine the binding affinity (Ki) of Opigolix for the GnRH receptor.

o Methodology: This assay is typically performed using cell membranes prepared from cells
expressing the human GnRH receptor. A radiolabeled GnRH analog (e.g., [125I]-triptorelin) is
incubated with the cell membranes in the presence of varying concentrations of Opigolix.
The amount of radioligand displaced by Opigolix is measured, and the concentration of
Opigolix that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The
Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

2. In Vivo Efficacy in Animal Models (e.g., Rat Model of Endometriosis)

o Objective: To evaluate the efficacy of Opigolix in reducing endometriotic lesion size and to
assess its effect on hormone levels.

o Methodology: Endometriosis is surgically induced in female rats by autotransplanting uterine
tissue to the peritoneal cavity. After a period of lesion establishment, rats are treated orally
with Opigolix at various doses or a vehicle control for a specified duration (e.g., 4-8 weeks).
The size of the endometriotic lesions is measured at the end of the treatment period. Blood
samples are collected to measure serum concentrations of LH, FSH, and estradiol.
Histological analysis of the lesions can also be performed to assess the cellular effects of the
treatment.[8]

3. Pharmacokinetic and Toxicological Studies
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e Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)
profile and to assess the safety and tolerability of Opigolix.

» Methodology: Single and multiple ascending dose studies are conducted in animal models
(e.g., rats, non-human primates) to evaluate the pharmacokinetic parameters of Opigolix.
Toxicological studies are performed to identify potential target organs of toxicity and to
establish a safe dose range for first-in-human studies. These studies typically involve
detailed clinical observations, hematology, clinical chemistry, and histopathological
examinations.[9]

Clinical Development

Opigolix advanced to Phase Il clinical trials for both endometriosis and rheumatoid arthritis.

Phase Il Clinical Trial for Endometriosis (TERRA Study)

The TERRA study was a Phase I, multicenter, double-blind, randomized, placebo-controlled
trial designed to assess the efficacy and safety of different doses of Opigolix in women with
endometriosis-associated pelvic pain.[3][7]

Experimental Protocol: TERRA Study Design

» Objective: To evaluate the dose-response relationship of Opigolix in reducing
endometriosis-associated pelvic pain and to assess its safety and tolerability over 24 weeks.
[10]

o Participants: 540 women with surgically confirmed endometriosis and moderate to severe
pelvic pain.[7]

 Interventions: Patients were randomized to receive one of the following treatments orally
once daily for 12 weeks (Part 1), followed by a 12-week double-blind extension (Part 2):

Placebo

o

[¢]

Opigolix 3 mg

[e]

Opigolix 5 mg
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o Opigolix 10 mg
o Opigolix 15 mg

o An open-label leuprorelin acetate group was included as a reference for bone mineral
density assessment.[3][11]

e Primary Efficacy Endpoints: Change from baseline in the Numeric Rating Scale (NRS) for
overall pelvic pain (OPP), dysmenorrhea, and non-menstrual pelvic pain (NMPP) at 12
weeks.[7]

o Secondary Endpoints: Changes in serum estradiol levels and bone mineral density (BMD).[7]

Quantitative Data from the TERRA Study
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Opigolix 3 Opigolix 5 Opigolix 10  Opigolix 15
Parameter Placebo
mg mg mg mg

Mean
Change in
NRS for
] -1.56 -1.63 -1.93 -2.29 -2.13
Overall Pelvic
Pain (at 12

weeks)

Mean
Change in
NRS for
Dysmenorrhe
a(at12

weeks)

-1.50 -2.72 -2.85 -3.97 -4.18

Mean
Change in
NRS for Non-
-1.53 -1.51 -1.80 -2.03 -1.86
Menstrual
Pelvic Pain

(at 12 weeks)

Data
presented as
mean change
from
baseline.

Source:[7]

Statistically significant dose-related reductions in OPP (P=0.001), dysmenorrhea (P<0.001),
and NMPP (P=0.029) were observed with Opigolix after 12 weeks.[7] Serum estradiol levels
decreased in a dose-dependent manner, and to a lesser extent than with leuprorelin.[7]

Phase lla Clinical Trial for Rheumatoid Arthritis

This was a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and
safety of Opigolix in postmenopausal women with rheumatoid arthritis who were on a stable
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dose of methotrexate.[1][6]
Experimental Protocol: Rheumatoid Arthritis Study Design

» Objective: To assess the efficacy, safety, pharmacokinetics, and pharmacodynamics of
Opigolix in combination with methotrexate for the treatment of rheumatoid arthritis.[6]

o Participants: 72 postmenopausal women with rheumatoid arthritis.[2][6]

 Interventions: Patients were randomized to receive either Opigolix 30 mg twice daily or a
placebo for 12 weeks, in addition to their stable methotrexate therapy.[6]

e Primary Endpoint: American College of Rheumatology 20% improvement criteria (ACR20)
response rate at week 12.[6]

o Secondary Endpoints: ACR50 and ACR70 response rates, Disease Activity Score (DAS)28-
CRP, and DAS28-ESR.[6]

Quantitative Data from the Rheumatoid Arthritis Study

Parameter Placebo (n=35) Opigolix 30 mg BID (n=37)
ACR20 Response Rate at Not specified, but no Not specified, but no
Week 12 significant difference significant difference

Change in Plasma LH
) No change >90% decrease
Concentration

Source:[2][6]

Opigolix did not demonstrate any clinical benefit in improving the signs and symptoms of
rheumatoid arthritis compared to placebo.[2][6] However, the study confirmed the
pharmacodynamic activity of Opigolix, with a rapid and sustained decrease of over 90% in
plasma luteinizing hormone (LH) concentrations in the active treatment group.[2][6]

Visualizations
Signaling Pathway of Opigolix
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Caption: Signaling pathway of Opigolix action.
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Experimental Workflow for GnRH Antagonist Clinical
Trial
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Follow-up
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Caption: Generalized workflow for a Phase Il clinical trial of a GnRH antagonist.

Conclusion

Opigolix demonstrated a clear pharmacodynamic effect through the potent suppression of
gonadotropins and a dose-dependent reduction in estradiol levels. In the Phase Il trial for
endometriosis, this translated into statistically significant reductions in pelvic pain. However, the
development of Opigolix was ultimately discontinued. The reasons for this decision have not
been publicly detailed by Astellas Pharma but could be related to a variety of factors, including
an unfavorable risk-benefit profile compared to other emerging therapies, strategic business
decisions, or undisclosed safety or efficacy concerns in longer-term evaluation. The data and
methodologies presented in this guide provide a valuable case study for researchers and
professionals in the field of drug development, particularly those focused on hormonal
therapies and GnRH antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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